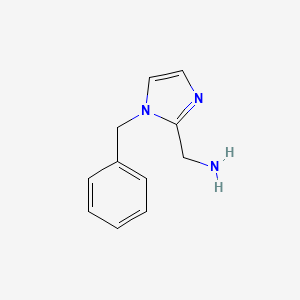

(1-Benzyl-1H-imidazol-2-yl)methanamine

Description

Significance of Imidazole (B134444) and Benzimidazole (B57391) Scaffolds in Modern Organic and Medicinal Chemistry

The imidazole and benzimidazole scaffolds are considered "privileged structures" in the realm of medicinal and organic chemistry. nih.gov This designation stems from their recurring presence in a multitude of biologically active compounds and their ability to interact with a wide array of biological targets. nih.govresearchgate.net

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental component of several natural molecules, including the amino acid histidine and purines found in DNA. researchgate.netbiomedpharmajournal.org Its unique electronic properties and ability to participate in hydrogen bonding, coordination with metal ions, and various other interactions make it a versatile building block in drug design. researchgate.netnih.gov Consequently, imidazole derivatives have been developed into a broad spectrum of therapeutic agents with applications as anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory drugs. researchgate.netnih.govijsrtjournal.com The structural features of the imidazole ring can be readily modified, allowing chemists to fine-tune the pharmacological properties of the resulting molecules to enhance potency and selectivity. ijsrtjournal.comdovepress.com

Benzimidazole is formed by the fusion of an imidazole ring with a benzene (B151609) ring. nih.gov This fusion results in a bicyclic aromatic system that is also a prominent scaffold in numerous FDA-approved drugs. nih.govwikipedia.org The benzimidazole core is present in drugs used for a wide range of therapeutic purposes, including proton-pump inhibitors, anthelmintics, antihistamines, and anticancer agents. wikipedia.orgresearchgate.netdrugbank.com The versatility of the benzimidazole structure is attributed to its physicochemical properties, such as its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, which facilitate strong binding to biological macromolecules. nih.gov The ease of synthesis and the possibility of substitutions at various positions on the benzimidazole ring have made it an attractive framework for the development of new therapeutic agents. nih.govresearchgate.net

| Scaffold | Drug Name | Therapeutic Class |

|---|---|---|

| Imidazole | Metronidazole | Antiparasitic researchgate.net |

| Imidazole | Dacarbazine | Anticancer researchgate.net |

| Imidazole | Cimetidine | Antihistaminic researchgate.net |

| Benzimidazole | Omeprazole | Proton Pump Inhibitor researchgate.net |

| Benzimidazole | Albendazole | Anthelmintic researchgate.net |

| Benzimidazole | Bendamustine | Anticancer researchgate.net |

| Benzimidazole | Mebendazole | Anthelmintic drugbank.com |

| Benzimidazole | Lansoprazole | Proton Pump Inhibitor drugbank.com |

Overview of Academic Research Trajectories for (1-Benzyl-1H-imidazol-2-yl)methanamine and Structurally Related Derivatives

Academic research on this compound and its derivatives has primarily focused on their synthesis and the exploration of their potential biological activities. The core structure, featuring a benzyl (B1604629) group on one of the imidazole nitrogens and a methanamine group at the 2-position, provides a versatile template for chemical modifications aimed at discovering new bioactive compounds. ontosight.ai

One major research trajectory involves the synthesis of novel derivatives by modifying the benzyl and methanamine groups or by introducing various substituents onto the imidazole ring. These synthetic efforts are often guided by the goal of understanding structure-activity relationships, which can lead to the development of compounds with enhanced potency and selectivity for specific biological targets. ontosight.ai The synthesis of such compounds can serve as a basis for creating libraries of related molecules for high-throughput screening.

Another significant area of investigation is the evaluation of the biological properties of this compound and its analogs. Studies have explored their potential as antimicrobial, anticancer, and antifungal agents. ontosight.ai The rationale for these investigations is often based on the known biological activities of other imidazole and benzimidazole-containing compounds. For instance, some research has explored the potential for N-benzyl-benzimidazole derivatives to act as antileishmanial agents. nih.gov Computational studies, such as molecular docking, are sometimes employed to predict how these compounds might interact with biological targets, such as enzymes or receptors, providing insights into their potential mechanisms of action. For example, the methanamine group has been suggested to have the potential to interact with the catalytic residues of bacterial DNA gyrase.

| Property | Value |

|---|---|

| Molecular Formula | C11H13N3 ontosight.ai |

| Molecular Weight | 187.24 g/mol |

| CAS Registry Number | 26163-58-6 |

| IUPAC Name | This compound ontosight.ai |

Structure

3D Structure

Properties

IUPAC Name |

(1-benzylimidazol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-8-11-13-6-7-14(11)9-10-4-2-1-3-5-10/h1-7H,8-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKASDKZDPCQPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CN=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30541779 | |

| Record name | 1-(1-Benzyl-1H-imidazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26163-58-6 | |

| Record name | 1-(1-Benzyl-1H-imidazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzyl 1h Imidazol 2 Yl Methanamine

Established Synthetic Routes and Precursors

Traditional synthetic strategies for imidazole (B134444) derivatives provide a foundational framework for constructing (1-Benzyl-1H-imidazol-2-yl)methanamine. These methods often involve multi-step sequences focusing on the reliable formation of the heterocyclic ring and the subsequent functionalization at the desired positions.

The formation of the imidazole ring is a critical step, and condensation reactions are among the most fundamental and widely used methods. These reactions typically involve the cyclization of precursors that provide the necessary carbon and nitrogen atoms to form the five-membered ring. The condensation of 1,2-diamines with aldehydes, ketones, or carboxylic acids and their derivatives is a cornerstone of imidazole and benzimidazole (B57391) synthesis. researchgate.netnih.gov

A common pathway involves the reaction of a 1,2-diamine with an aldehyde. For the target molecule, a logical precursor would be N-benzylethylenediamine, which provides the N1-benzyl group and the adjacent nitrogen and carbon atoms of the imidazole backbone. Condensation with a suitable one-carbon synthon, such as a formaldehyde equivalent, followed by oxidation, would yield the desired imidazole ring. A related established procedure involves reacting a diamine with an aldehyde to form an aminal intermediate, which is then oxidized using reagents like N-bromosuccinimide (NBS) to yield the corresponding imidazoline, which can be further oxidized to the imidazole. mdpi.com

Another classical approach is the Debus synthesis, which involves a three-component reaction between a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. By substituting ammonia with a primary amine (benzylamine) and using appropriate dicarbonyl and aldehyde precursors, this method can be adapted to produce specifically substituted imidazoles.

Table 1: Precursors for Imidazole Ring Formation via Condensation

| Precursor 1 | Precursor 2 | Precursor 3 | Resulting Moiety |

|---|---|---|---|

| N-Benzylethylenediamine | Formaldehyde equivalent | Oxidizing Agent | 1-Benzyl-1H-imidazole core |

| Benzylamine | Glyoxal | Formaldehyde | 1-Benzyl-1H-imidazole core |

Once the 1-benzyl-1H-imidazole core is established, the introduction of the methanamine (-CH2NH2) group at the C2 position is the next key transformation. Several standard amination strategies can be employed:

Reduction of a Nitrile: A robust method involves the synthesis of 1-benzyl-1H-imidazole-2-carbonitrile. The nitrile group can be introduced via nucleophilic substitution of a 2-halo-imidazole with a cyanide salt or through other established methods. Subsequent reduction of the nitrile using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation yields the primary amine.

Reductive Amination of an Aldehyde: This strategy begins with the synthesis of 1-benzyl-1H-imidazole-2-carbaldehyde. The aldehyde can then be reacted with ammonia or a protected amine equivalent in the presence of a reducing agent (e.g., sodium cyanoborohydride, NaBH3CN) to form the methanamine moiety directly.

Substitution of a Halide: The synthesis can proceed via a 1-benzyl-2-(halomethyl)-1H-imidazole intermediate (e.g., chloromethyl or bromomethyl). This halide can then undergo nucleophilic substitution with an amine source. The Gabriel synthesis, using potassium phthalimide followed by hydrolysis, is a classic method to ensure the formation of a primary amine without over-alkylation.

Table 2: Key Amination Strategies

| Starting Moiety | Key Reagents | Resulting Moiety |

|---|---|---|

| 1-Benzyl-1H-imidazole-2-carbonitrile | LiAlH4 or H2/Catalyst | This compound |

| 1-Benzyl-1H-imidazole-2-carbaldehyde | NH3, NaBH3CN | This compound |

Introducing the benzyl (B1604629) group onto the imidazole nitrogen is a crucial step that can be performed at different stages of the synthesis. N-alkylation of the imidazole ring is a common and generally high-yielding reaction. nih.gov The most direct approach involves the reaction of a pre-formed 2-substituted imidazole, such as (1H-imidazol-2-yl)methanamine (or a protected version), with a benzyl halide (e.g., benzyl chloride or benzyl bromide). connectjournals.com The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, to deprotonate the imidazole nitrogen, thereby activating it for nucleophilic attack on the benzyl halide. researchgate.net

Care must be taken as N-alkylation can potentially occur at both nitrogen atoms in an unsubstituted imidazole ring, leading to a mixture of regioisomers. However, in a 2-substituted imidazole, the steric hindrance and electronic effects of the substituent can often direct the alkylation to the N1 position.

Table 3: Reagents for N-Benzylation of Imidazole

| Imidazole Substrate | Benzylating Agent | Base | Solvent |

|---|---|---|---|

| 2-(Aminomethyl)-1H-imidazole (protected) | Benzyl chloride | K2CO3 | Acetonitrile or DMF |

| 2-(Aminomethyl)-1H-imidazole (protected) | Benzyl bromide | NaH | THF or DMF |

Novel and Efficient Synthesis Approaches

To overcome the limitations of traditional multi-step syntheses, such as long reaction times and laborious purification, modern approaches focus on improving efficiency through one-pot strategies and energy-input technologies like microwave irradiation.

One-pot syntheses and multi-component reactions (MCRs) are highly efficient as they combine multiple reaction steps into a single operation without isolating intermediates, saving time, reagents, and reducing waste. acgpubs.org Several one-pot methods have been developed for the synthesis of substituted imidazoles and benzimidazoles. organic-chemistry.orgasianpubs.org

A plausible multi-component strategy for this compound could involve the reaction of benzylamine, a glyoxal equivalent, and a source of both the C2 carbon and the methanamine nitrogen (such as aminoacetonitrile or a protected derivative) in a single reaction vessel.

Recent advances have demonstrated sophisticated one-pot syntheses for related structures. For example, a copper-catalyzed three-component reaction of an N-(2-aminophenyl)benzamide, tosylazide, and a terminal alkyne has been used to generate 1,2-substituted benzimidazoles. nih.gov Adapting such advanced catalytic systems to aliphatic diamines and suitable coupling partners represents a modern frontier for the efficient construction of the target molecule.

Microwave-assisted organic synthesis has become a valuable tool for accelerating a wide range of chemical reactions. jocpr.com By using microwave irradiation, polar molecules in the reaction mixture absorb energy directly, leading to rapid and uniform heating that can dramatically reduce reaction times from hours to minutes and often improve product yields. amazonaws.com

The synthesis of imidazole and benzimidazole derivatives is particularly amenable to microwave assistance. scispace.com Condensation reactions to form the imidazole ring and subsequent N-alkylation steps can be significantly accelerated. For instance, the reaction of a 1,2-diamine with an aldehyde, which might require several hours under conventional reflux, can often be completed in minutes under microwave irradiation. nih.govlew.ro This technology is ideal for rapid optimization of reaction conditions and the efficient production of libraries of substituted imidazoles. amazonaws.com

Table 4: Comparison of Conventional vs. Microwave-Assisted Imidazole Synthesis

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement |

|---|---|---|---|

| Benzimidazole formation from o-phenylenediamine and formic acid | Hours | Minutes | Often significant jocpr.com |

| Condensation of diamine and aldehyde | 6-12 hours | 5-15 minutes | Common |

Chiral Auxiliary-Mediated Synthesis

One of the most reliable methods for the asymmetric synthesis of chiral amines involves the use of a chiral auxiliary. A prominent example is the use of sulfinamides, such as the Ellman's auxiliary (tert-butanesulfinamide), to direct the stereoselective addition of a nucleophile to an imine.

The synthesis commences with the condensation of the key intermediate, 1-benzyl-1H-imidazole-2-carbaldehyde, with an enantiopure sulfinamide (e.g., (R)- or (S)-tert-butanesulfinamide) to form the corresponding N-tert-butanesulfinyl imine. This reaction proceeds under mild conditions and gives the sulfinylimine in high yield. The chiral sulfinyl group effectively shields one face of the C=N double bond, directing the subsequent nucleophilic attack to the opposite face.

For the synthesis of this compound, the sulfinylimine is then subjected to a diastereoselective reduction. A variety of reducing agents can be employed for this purpose, with the choice of reagent influencing the diastereoselectivity of the reaction. The stereochemical outcome is dictated by the configuration of the chiral auxiliary.

Following the reduction, the chiral auxiliary is removed under mild acidic conditions to afford the desired chiral primary amine with a high degree of enantiomeric purity.

| Step | Reactants | Reagents/Conditions | Product | Key Features |

| 1 | 1-Benzyl-1H-imidazole-2-carbaldehyde, (R)- or (S)-tert-butanesulfinamide | Ti(OEt)₄, THF, reflux | N-(1-Benzyl-1H-imidazol-2-ylmethylene)-2-methylpropane-2-sulfinamide | High yield formation of the chiral sulfinylimine. |

| 2 | N-(1-Benzyl-1H-imidazol-2-ylmethylene)-2-methylpropane-2-sulfinamide | NaBH₄, THF, -48 °C | (R)- or (S)-N-((1-Benzyl-1H-imidazol-2-yl)methyl)-2-methylpropane-2-sulfinamide | Diastereoselective reduction of the imine. |

| 3 | (R)- or (S)-N-((1-Benzyl-1H-imidazol-2-yl)methyl)-2-methylpropane-2-sulfinamide | HCl in MeOH | (R)- or (S)-(1-Benzyl-1H-imidazol-2-yl)methanamine | Mild cleavage of the chiral auxiliary to yield the enantiopure amine. |

Synthesis of Key Intermediates and Advanced Precursors

The successful synthesis of the target amine, whether through asymmetric or other routes, is highly dependent on the efficient preparation of key intermediates. The primary precursor for the methodologies discussed is 1-benzyl-1H-imidazole-2-carbaldehyde.

A plausible synthetic route to this aldehyde begins with the readily available imidazole-2-carboxaldehyde. The synthesis involves the protection of the imidazole nitrogen, followed by subsequent reactions to introduce the benzyl group.

A related synthesis for the benzimidazole analogue, (1-benzyl-1H-benzo[d]imidazol-2-yl)methanol, involves the reaction of o-phenylenediamine with glycolic acid to form (1H-benzo[d]imidazol-2-yl)methanol. This intermediate is then benzylated using benzyl bromide in the presence of a base like potassium carbonate. Subsequent oxidation of the resulting alcohol, for instance using the Dess-Martin periodinane, yields the desired 1-benzyl-1H-benzo[d]imidazole-2-carbaldehyde. A similar strategy can be envisioned for the imidazole series, starting from 2-(hydroxymethyl)imidazole.

| Step | Starting Material | Reagents/Conditions | Intermediate |

| 1 | Imidazole | Benzoyl chloride, Triethylamine, Acetonitrile | 1-Benzoyl-2-(1,3-dibenzoyl-4-imidazolin-2-yl)imidazole |

| 2 | 1-Benzoyl-2-(1,3-dibenzoyl-4-imidazolin-2-yl)imidazole | HCl, Methanol | 2-(1,3-Dibenzoyl-4-imidazolin-2-yl)imidazole hydrochloride |

| 3 | 2-(1,3-Dibenzoyl-4-imidazolin-2-yl)imidazole hydrochloride | H₂, Pd/C | 2-(1,3-Dibenzoylimidazolidin-2-yl)imidazole hydrochloride |

| 4 | 2-(1,3-Dibenzoylimidazolidin-2-yl)imidazole hydrochloride | Concentrated HCl, reflux | Imidazole-2-carboxaldehyde |

| 5 | Imidazole-2-carboxaldehyde | Benzyl bromide, K₂CO₃, DMF | 1-Benzyl-1H-imidazole-2-carbaldehyde |

Chemical Reactivity and Derivatization of 1 Benzyl 1h Imidazol 2 Yl Methanamine

Reactivity of the Imidazole (B134444) Nitrogen and Primary Amine Group

The chemical behavior of (1-Benzyl-1H-imidazol-2-yl)methanamine is dominated by its two key functional moieties: the primary amine and the imidazole ring.

The primary amine group (-CH₂NH₂) is strongly nucleophilic and basic. This allows it to readily participate in reactions with a wide range of electrophiles. For instance, it can be alkylated, acylated, and can undergo condensation reactions with carbonyl compounds. The basicity of this amine group means it can act as a proton acceptor in acid-base reactions.

The imidazole ring contains two nitrogen atoms, which exhibit different properties. The N1 nitrogen is a tertiary amine, its lone pair being part of the aromatic sextet, and in this specific molecule, it is already substituted with a benzyl (B1604629) group. The N3 nitrogen, on the other hand, has a lone pair of electrons in an sp² hybrid orbital that is not involved in the aromatic system, making it basic and available for coordination with metal ions or for protonation. The imidazole ring itself is an electron-rich aromatic system, susceptible to electrophilic attack, although it is generally less reactive than pyrrole (B145914) but more so than pyridine. The presence of the benzyl and methanamine substituents influences the electron density and steric accessibility of the ring, thereby directing the course of substitution reactions.

Formation of Schiff Base Ligands for Coordination Chemistry

A significant application of this compound in synthetic chemistry is its use as a precursor for Schiff base ligands. The primary amine group readily undergoes a condensation reaction with aldehydes or ketones to form an imine or azomethine group (-N=CH-), which is the defining feature of a Schiff base. ajgreenchem.com

This reaction typically proceeds by the nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the stable imine. ajgreenchem.com The resulting Schiff base molecules, incorporating the imidazole ring, are excellent chelating agents for a variety of metal ions. The imidazole's N3 nitrogen and the imine nitrogen can both act as donor atoms, allowing the ligand to bind to a metal center, forming stable coordination complexes. nih.gov

For example, the condensation of similar 2-(aminomethyl)benzimidazoles with aldehydes like 2-hydroxy naphthaldehyde produces tridentate Schiff base ligands that can coordinate with metal ions such as Zn(II), Cr(III), and Mn(II). nih.gov These metal complexes are of significant interest due to their potential applications in catalysis and their biological activities. nih.govrsc.org The benzyl group on the imidazole ring enhances the lipophilicity of these ligands and their metal complexes, potentially influencing their solubility and biological interactions. chem960.com

| Reactant 1 | Reactant 2 | Product Type | Key Functional Group | Application |

| This compound | Aldehyde (e.g., Salicylaldehyde) | Schiff Base | Imine (-N=CH-) | Coordination Chemistry, Ligand for Metal Complexes |

| This compound | Ketone (e.g., Acetone) | Schiff Base | Imine (-N=C(CH₃)₂) | Coordination Chemistry, Ligand for Metal Complexes |

Nucleophilic and Electrophilic Substitution Reactions

The dual functionality of this compound allows it to participate in both nucleophilic and electrophilic substitution reactions.

Nucleophilic Substitution: The primary amine acts as a potent nucleophile. It can attack electrophilic centers, such as alkyl halides or epoxides, to form new carbon-nitrogen bonds. smolecule.com This type of reaction is fundamental for introducing various substituents onto the methanamine moiety, thereby modifying the molecule's properties. rsc.org Furthermore, the imidazole ring itself can be subject to nucleophilic substitution, although this typically requires harsh conditions or the presence of activating groups.

Electrophilic Substitution: The imidazole ring is an aromatic heterocycle and can undergo electrophilic aromatic substitution. uobabylon.edu.iq The substitution pattern is influenced by the existing substituents. The C4 and C5 positions of the imidazole ring are the most susceptible to electrophilic attack due to the formation of a more stable cationic intermediate. uobabylon.edu.iq Reactions such as nitration, halogenation, and sulfonation can introduce functional groups onto the imidazole core, provided that appropriate reaction conditions are employed. uobabylon.edu.iq The benzyl group attached to N1 can also undergo electrophilic substitution on its own phenyl ring, typically at the ortho and para positions, although the imidazole moiety may influence its reactivity.

Development of Amide Derivatives

The primary amine of this compound reacts readily with carboxylic acids and their derivatives (such as acyl chlorides and anhydrides) to form stable amide bonds. This acylation reaction is a robust and widely used method for creating a diverse library of derivatives.

The synthesis of N-(1-benzyl-1H-imidazol-2-yl)amide derivatives has been explored in the development of new therapeutic agents. nih.gov For example, research has led to the discovery of N-(1-benzyl-1H-imidazol-2-yl)amide derivatives bearing an isonipecotinic acid moiety that demonstrate good agonistic activity at the melanocortin 1 receptor (MC1R). nih.gov The amide functionality is prevalent in pharmaceuticals as it is metabolically stable and can participate in hydrogen bonding, which is crucial for molecular recognition at biological targets. derpharmachemica.com The synthesis typically involves coupling the amine with a suitable carboxylic acid using a condensing agent or by reacting it with a more reactive acyl chloride. derpharmachemica.com

| Amine | Acylating Agent | Product | Reaction Type |

| This compound | Carboxylic Acid (+ condensing agent) | N-[(1-Benzyl-1H-imidazol-2-yl)methyl]amide | Amide Coupling |

| This compound | Acyl Chloride | N-[(1-Benzyl-1H-imidazol-2-yl)methyl]amide | Acylation |

| This compound | Anhydride | N-[(1-Benzyl-1H-imidazol-2-yl)methyl]amide | Acylation |

Functionalization Strategies for Complex Molecular Architectures

This compound serves as a versatile scaffold for the construction of more complex molecules. Its inherent reactivity allows for selective modifications at multiple sites, providing a pathway to diverse molecular architectures.

Functionalization strategies often involve multi-step synthetic sequences. For instance, the primary amine can be transformed into other functional groups or used as an anchor point to attach larger molecular fragments. The imidazole ring can be further functionalized through electrophilic substitution or by N-alkylation if the benzyl group were to be replaced. nih.gov

This compound can be used in multi-component reactions, where three or more reactants combine in a single step to form a complex product, offering an efficient route to molecular diversity. The development of functionalized 1H-imidazoles through transformations of other heterocyclic systems, such as 1,2,3-triazoles, also highlights the synthetic accessibility of complex imidazole-based structures. mdpi.com By strategically combining reactions like Schiff base formation, acylation, and substitution on the imidazole ring, chemists can build intricate molecules with tailored properties for applications in drug discovery and material science. nih.gov

Advanced Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Analysis of ¹H and ¹³C NMR spectra, along with advanced two-dimensional techniques, allows for the unambiguous assignment of all protons and carbons within the (1-Benzyl-1H-imidazol-2-yl)methanamine molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

Detailed experimental ¹H NMR data for this compound is not extensively available in the cited literature. However, based on the known structure, the expected proton signals can be predicted. The spectrum would feature distinct resonances for the aminomethyl (-CH₂-NH₂), benzylic (-CH₂-Ph), and aromatic protons of both the imidazole (B134444) and benzyl (B1604629) rings. The integration of these signals would correspond to the number of protons in each environment, and their splitting patterns (multiplicity) would provide information about neighboring protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -NH₂ | Variable, broad singlet | s (broad) |

| Imidazole H-4, H-5 | ~6.8 - 7.2 | d, d |

| Benzyl aromatic H | ~7.2 - 7.4 | m |

| Benzyl -CH₂- | ~5.3 | s |

Note: These are predicted values and may vary based on solvent and experimental conditions. "d" denotes doublet, "m" denotes multiplet, and "s" denotes singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. While specific experimental data is not readily found in published literature, the anticipated chemical shifts can be estimated based on the electronic environment of each carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Imidazole C=N (C2) | ~150 |

| Imidazole CH (C4, C5) | ~120 - 130 |

| Benzyl Quaternary C | ~136 |

| Benzyl Aromatic CH | ~127 - 129 |

| Benzyl -CH₂- | ~50 |

Note: These are predicted values and are subject to variation based on experimental factors.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC)

To definitively assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, for instance, confirming the connectivity between adjacent protons on the imidazole ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These techniques are used to correlate directly bonded proton and carbon atoms. For example, the signal for the benzylic protons would show a cross-peak with the signal for the benzylic carbon.

Specific experimental data from these advanced 2D NMR techniques for this compound are not available in the reviewed scientific literature.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₃N₃), the nominal molecular weight is approximately 187.24 g/mol .

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula. The expected [M+H]⁺ ion would be measured to several decimal places, which can distinguish it from other compounds with the same nominal mass. Although general references to mass spectrometry for related compounds exist, specific high-resolution data for the title compound is not detailed in the available literature.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for:

N-H stretching: The primary amine (-NH₂) group would typically show one or two bands in the region of 3300-3500 cm⁻¹.

C-H stretching: Aromatic and aliphatic C-H stretches would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

C=N and C=C stretching: The imidazole ring would exhibit characteristic absorptions in the 1500-1650 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The aromatic systems of the imidazole and benzyl rings would be expected to show characteristic absorption maxima in the UV region. Specific experimental IR and UV-Vis data for this compound are not provided in the surveyed literature.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. By calculating the electron density, DFT methods can accurately predict molecular geometries, energies, and various reactivity parameters. Studies on related benzimidazole (B57391) and imidazole (B134444) derivatives frequently employ DFT at levels like B3LYP/6-311G** or B3LYP/6-31G** to achieve a balance between accuracy and computational cost. researchgate.netbiointerfaceresearch.comresearchgate.net

Geometry Optimization and Molecular Orbital Analysis

Geometry optimization is the process of finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For imidazole derivatives, DFT calculations can predict key structural parameters such as bond lengths and angles. For example, in studies of 1-benzyl-2-phenyl-1H-benzimidazole derivatives, bond lengths within the imidazole ring, such as C1-N32 and C10-N33, and the angles between substituents are precisely calculated. biointerfaceresearch.comresearchgate.net These optimized geometries provide the foundation for all subsequent computational analyses.

| Parameter | Description | Typical Calculated Value (for related derivatives) |

|---|---|---|

| C-N (imidazole ring) | Bond length between carbon and nitrogen atoms in the imidazole core. | ~1.39 Å biointerfaceresearch.com |

| C-C (imidazole ring) | Bond length between carbon atoms in the imidazole core. | ~1.41 Å biointerfaceresearch.com |

| C-N-C (angle) | Bond angle within the imidazole ring. | ~105.8° researchgate.net |

| N-C-N (angle) | Bond angle within the imidazole ring. | ~113.0° researchgate.net |

Molecular Orbital (MO) analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's chemical reactivity and electronic transitions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov For substituted benzimidazoles, the HOMO is often localized on the benzimidazole ring system, while the LUMO may be distributed across the entire molecule, indicating potential sites for nucleophilic and electrophilic attacks. researchgate.net

Reactivity Descriptors and Quantum Chemical Parameters

From the HOMO and LUMO energies, several quantum chemical parameters can be derived to quantify the reactivity of (1-Benzyl-1H-imidazol-2-yl)methanamine. These descriptors, based on conceptual DFT, provide a framework for predicting how the molecule will interact with other chemical species.

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Electronegativity (χ): The power of an atom to attract electrons (χ = (I + A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons (ω = χ² / 2η).

Studies on related 1-benzyl-2-phenyl-1H-benzimidazole derivatives have shown that substituents can significantly alter these parameters, tuning the molecule's reactivity. biointerfaceresearch.comresearchgate.net For instance, electron-donating groups tend to increase the HOMO energy and make the molecule a better electron donor, while electron-withdrawing groups lower the LUMO energy, making it a better electron acceptor. biointerfaceresearch.com

| Parameter | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. nih.gov |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to deformation of electron cloud. |

| Electrophilicity Index (ω) | χ² / 2η | Quantifies the ability to act as an electrophile. researchgate.net |

| Electron Accepting Power (ω+) | (I + 3A)² / 16(I - A) | Describes the capacity to accept an electron. researchgate.net |

| Electron Donating Power (ω-) | (3I + A)² / 16(I - A) | Describes the capacity to donate an electron. researchgate.net |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is invaluable for understanding potential biological activity. For derivatives of this compound, docking simulations can identify potential protein targets and elucidate the specific interactions—such as hydrogen bonds, hydrophobic interactions, and pi-stacking—that stabilize the ligand-receptor complex.

In studies involving similar imidazole and benzimidazole compounds, docking has been used to explore their potential as inhibitors of various enzymes. For example, 1-benzyl-2-phenyl-1H-benzimidazole derivatives have been docked against targets like liver alcohol dehydrogenase and antihypertensive protein hydrolase, showing strong binding affinities ranging from -8.3 to -10.0 kcal/mol. biointerfaceresearch.comresearchgate.net Similarly, other imidazole derivatives have been docked into the active sites of bacterial enzymes to predict their antibacterial potential. pnrjournal.com The binding affinity, often expressed as a docking score or binding free energy, indicates the strength of the interaction, with more negative values suggesting a more stable complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Benzyl (B1604629) Imidazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. The goal is to identify the key molecular features (descriptors) that govern the activity, enabling the prediction of the potency of new, unsynthesized compounds.

For classes of compounds like benzyl imidazole derivatives, QSAR studies have successfully correlated molecular properties with activities such as antibacterial or anticancer effects. nih.govresearchgate.net These models often use electronic descriptors (e.g., HOMO/LUMO energies, dipole moment), steric descriptors, and hydrophobic features as variables. rjptonline.org For instance, a QSAR study on chloroaryloxyalkyl imidazole derivatives found a significant correlation between antibacterial activity and parameters like HOMO energy, hydration energy, and the number of primary carbon atoms. nih.gov Another 2D-QSAR model for 131 benzimidazole derivatives showed a high correlation (R² = 0.904) for predicting anticancer activity against the MDA-MB-231 cell line. researchgate.net Such models are powerful tools for optimizing lead compounds in drug discovery.

Analysis of Optoelectronic Properties and Non-Linear Optics (NLO) Potential

The electronic structure of this compound also determines its optoelectronic properties. The HOMO-LUMO gap is directly related to the electronic absorption spectrum; a smaller gap typically corresponds to absorption at a longer wavelength. DFT and its time-dependent extension (TD-DFT) can be used to predict UV-Vis absorption spectra. bohrium.com

Furthermore, molecules with significant charge asymmetry and delocalized π-electron systems, like many imidazole derivatives, are candidates for Non-Linear Optical (NLO) materials. researchgate.net NLO materials interact with intense electromagnetic fields (like those from lasers) to produce new fields with altered frequencies. The key parameters for NLO activity are the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). DFT calculations are widely used to compute these properties. researchgate.net Studies on related imidazole derivatives have demonstrated their NLO potential, with some showing hyperpolarizability values many times greater than that of the standard NLO material, urea. malayajournal.org The presence of donor and acceptor groups connected by a π-conjugated system often enhances NLO response.

| NLO Property | Description | Significance |

|---|---|---|

| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | A large dipole moment is often associated with NLO activity. researchgate.net |

| Polarizability (α) | The ease with which the electron cloud can be distorted by an external electric field. | Contributes to the linear optical response. |

| First Hyperpolarizability (β) | A measure of the second-order NLO response. | A high β value indicates strong potential for applications like second-harmonic generation. malayajournal.org |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the charge distribution and intramolecular interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. wisc.edu This analysis is particularly useful for understanding hyperconjugation—the stabilizing interactions that result from the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals.

For imidazole derivatives, NBO analysis can quantify the stability imparted by these charge-transfer interactions. acadpubl.eu The strength of each interaction is measured by the second-order perturbation energy, E(2). For example, in N-Butyl-1H-benzimidazole, significant stabilization arises from the delocalization of σ-electrons from C-C bonds into antibonding σ* orbitals of adjacent bonds. nih.gov This analysis can reveal the electronic basis for the molecule's conformational preferences and reactivity patterns. acadpubl.eu

Applications in Medicinal Chemistry Research Excluding Clinical Studies

Role as a Privileged Scaffold in Drug Discovery Efforts

The concept of a "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple, distinct biological targets through judicious modification. mdpi.comresearchgate.net The benzimidazole (B57391) moiety, a core component of (1-Benzyl-1H-imidazol-2-yl)methanamine, is widely recognized as such a scaffold. nih.govnih.govijpsr.com Its broad pharmacological significance is attributed to its physicochemical properties, which include the capacity for hydrogen bond donation and acceptance, π-π stacking, and hydrophobic interactions. nih.gov These features enable benzimidazole-containing molecules to interact effectively with a diverse array of biological macromolecules. nih.gov

The imidazole (B134444) ring and its fused benzo derivative, benzimidazole, are key components in numerous pharmaceutical drugs. biointerfaceresearch.com The adaptability of this core structure allows it to serve as a template for designing ligands for various receptors and enzymes. nih.govbiointerfaceresearch.com The addition of the benzyl (B1604629) group at the N1 position and the methanamine at the C2 position of the imidazole ring further enhances its potential. The benzyl group can engage in hydrophobic and π-stacking interactions within protein binding pockets, while the primary amine of the methanamine group provides a crucial point for further chemical elaboration, allowing for the synthesis of extensive libraries of derivatives aimed at a multitude of biological targets. This strategic design makes this compound a valuable starting point for developing new bioactive compounds. nih.govjyoungpharm.org

Exploration as a Precursor for Biologically Active Derivatives

The this compound structure is a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Researchers have extensively used this core to generate a wide array of derivatives by modifying the methanamine group, the benzyl ring, or the imidazole core itself. These modifications are aimed at optimizing potency, selectivity, and other drug-like properties.

For instance, the primary amine is a common site for derivatization, leading to the formation of amides, ureas, thioureas, and other functional groups. nih.govindexcopernicus.com These synthetic efforts have produced compounds with a broad spectrum of biological activities, including antiprotozoal, anticancer, and receptor-modulating effects. nih.govnih.govnih.gov The general strategy involves condensing the parent amine with various carboxylic acids, aldehydes, or other electrophilic reagents to explore the structure-activity relationships (SAR) for a given biological target. jyoungpharm.orgresearchgate.net The synthesis of N-benzyl-1H-benzimidazol-2-amine derivatives, for example, has been pursued to develop new antileishmanial drugs. nih.gov Similarly, creating amide derivatives has led to the discovery of potent agonists for specific receptors. nih.gov This highlights the compound's crucial role as a versatile building block in the generation of novel, biologically active molecules for preclinical investigation.

Investigation of Biological Targets and Mechanisms of Action

Derivatives of this compound have been evaluated against a variety of biological targets, demonstrating the broad therapeutic potential of this scaffold. The following subsections outline key areas of investigation.

The benzimidazole scaffold is a common feature in numerous enzyme inhibitors. Derivatives of this compound have been specifically investigated for their ability to inhibit several classes of enzymes critical in disease pathways.

Kinases: Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Benzimidazole derivatives have shown significant potential as kinase inhibitors. nih.gov For example, a series of (4-aminobenzyl)-1H-imidazol-1-yl pyrimidin-2-yl derivatives were synthesized and evaluated for their antiproliferative activity. One compound, 10c , emerged as a highly potent and selective inhibitor of BRAF V600E and CRAF kinases, with IC50 values of 38.3 nM and 8.79 nM, respectively. nih.gov Another study focused on developing multi-kinase inhibitors, synthesizing (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide hybrids. Several of these compounds exhibited potent inhibitory activity against key kinases like EGFR, HER2, and CDK2. mdpi.com

Topoisomerase I: DNA topoisomerases are enzymes that manage the topology of DNA and are validated targets for anticancer drugs. nih.gov Benzimidazole-based compounds have been identified as selective inhibitors of human and E. coli DNA topoisomerase I. nih.gov Research into novel 1H-Benzo[d]imidazole derivatives has identified compounds that target human topoisomerase I, leading to cell cycle arrest at the G2/M phase, indicative of significant DNA damage that is difficult to repair. nih.gov

Insulin-Degrading Enzyme (IDE): IDE is a zinc-metalloprotease that degrades several key peptide hormones, including insulin, glucagon, and amylin. nih.gov Inhibition of IDE is being explored as a potential therapeutic strategy for type 2 diabetes. While direct studies on this compound derivatives as IDE inhibitors are not extensively documented in the provided sources, the general class of imidazole-containing compounds is of interest for targeting metalloenzymes.

| Compound | Enzyme Target | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 10c ((4-aminobenzyl)-1H-imidazol-1-yl pyrimidin-2-yl derivative) | BRAF V600E | 38.3 nM | nih.gov |

| Compound 10c ((4-aminobenzyl)-1H-imidazol-1-yl pyrimidin-2-yl derivative) | CRAF | 8.79 nM | nih.gov |

| Compound 6h ((E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(halogenated)benzylidenebenzohydrazide derivative) | EGFR, HER2, CDK2, AURKC | Potent Inhibition | mdpi.com |

| Compound 6i ((E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(halogenated)benzylidenebenzohydrazide derivative) | EGFR, HER2, CDK2, mTOR | Potent Inhibition | mdpi.com |

The structural features of this compound derivatives make them suitable candidates for interacting with G protein-coupled receptors (GPCRs).

Melanocortin 1 Receptor (MC1R): The MC1R plays a crucial role in skin pigmentation and inflammation. nih.govmdpi.com The search for orally available, small-molecule MC1R agonists has led to the exploration of N-(1-benzyl-1H-imidazol-2-yl)amide derivatives. nih.gov In one study, optimization of a hit compound led to the discovery of derivative 9g , which incorporates an isonipecotic acid moiety. This compound demonstrated favorable MC1R agonistic activity and good metabolic stability, highlighting the potential of this scaffold for developing treatments for conditions like erythroblastic protoporphyria. nih.gov The MC1R signaling pathway typically involves the activation of adenylyl cyclase and the generation of cAMP. nih.gov

| Compound | Receptor Target | Activity Type | Key Finding | Reference |

|---|---|---|---|---|

| Derivative 9g (N-(1-benzyl-1H-imidazol-2-yl)amide with isonipecotic acid) | Melanocortin 1 Receptor (MC1R) | Agonist | Demonstrated good agonistic activity and metabolic stability. | nih.gov |

Epigenetic modifications, such as histone acetylation, are critical for gene regulation, and their dysregulation is implicated in diseases like cancer. explorationpub.comresearchgate.net Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones and are important therapeutic targets. nih.gov

Imidazole and benzimidazole-based compounds have been designed and synthesized as potent, nanomolar inhibitors of human HDACs. nih.gov A series of N-hydroxy-3-[3-(1-substituted-1H-benzoimidazol-2-yl)-phenyl]-acrylamides were found to be effective HDAC inhibitors. Several of these compounds showed efficacy in human tumor xenograft models, demonstrating their potential as anticancer agents by inducing hyperacetylation of histones and the expression of cell cycle regulators like p21. nih.gov This line of research indicates that the benzyl-imidazole scaffold can be effectively utilized to develop inhibitors that target the epigenetic machinery of cancer cells.

The planar benzimidazole ring system is well-suited for interaction with DNA. nih.gov These interactions can occur through various modes, including intercalation between base pairs or binding within the minor groove. Such interactions can disrupt DNA replication and transcription, forming the basis of action for many anticancer agents. nih.gov

Bisbenzimidazole derivatives, in particular, are known DNA minor groove-binding ligands that form non-covalent interactions, primarily with AT-rich sequences. nih.gov More complex derivatives, such as benzimidazole-1,2,3-triazole hybrids, have been developed to selectively interact with and stabilize G-quadruplex DNA structures, which are implicated in cancer cell proliferation. nih.gov Studies combining benzyl vanillin and benzimidazole structures have also yielded compounds that bind to DNA via the minor groove, leading to DNA fragmentation and apoptosis in leukemia cell lines. nih.gov Molecular docking and viscosity measurement studies have helped to elucidate the specific binding modes of these compounds, confirming their potential as DNA-targeting agents. nih.govnih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies on Derivatives

While comprehensive SAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from research on structurally related benzimidazole and imidazole derivatives. These studies provide a framework for understanding how modifications to the core structure could influence biological activity.

For instance, in the development of N-benzyl-2-phenylpyrimidin-4-amine derivatives as inhibitors of the deubiquitinating enzyme USP1/UAF1, a key cancer target, the benzyl moiety plays a crucial role in ligand-protein interactions. Systematic exploration of substitutions on the phenyl ring of the N-benzyl group has revealed that both electron-donating and electron-withdrawing groups can be well-tolerated, with their position significantly impacting potency acs.org. This suggests that for this compound, modifications on the benzyl ring could be a fruitful avenue for modulating activity against various biological targets.

Furthermore, studies on 1-benzyl-1H-benzimidazole analogues have highlighted the importance of the substituent at the 2-position of the imidazole ring in determining anticancer activity. The nature and size of this substituent can dramatically alter the compound's biological profile researchgate.net. By analogy, derivatization of the methanamine group at the 2-position of this compound is predicted to be a critical determinant of its pharmacological properties.

Research on other benzimidazole derivatives has shown that substitutions on the benzimidazole ring system itself can also lead to significant changes in activity. For example, in a series of 2-alkanamino benzimidazole derivatives, variations in the amino acid side chain at the 2-position resulted in a range of antimicrobial activities orientjchem.org. This underscores the potential for SAR exploration by modifying the imidazole core of this compound, although it lacks the fused benzene (B151609) ring of benzimidazoles.

The following table summarizes key SAR insights from related compound series that could be extrapolated to derivatives of this compound:

| Scaffold/Derivative Class | Key Modification Area | Observed Impact on Biological Activity | Reference |

| N-Benzyl-2-phenylpyrimidin-4-amines | Benzyl Ring Substituents | Position and nature of substituents influence inhibitory potency against USP1/UAF1. | acs.org |

| 1-Benzyl-1H-benzimidazole Analogues | 2-Position Substituent | Nature and size of the substituent are critical for anticancer activity. | researchgate.net |

| 2-Alkanamino Benzimidazoles | 2-Position Amino Acid Side Chain | Variations in the side chain lead to differing antimicrobial potencies. | orientjchem.org |

These examples from related structures strongly suggest that a systematic SAR study on derivatives of this compound, involving modifications at the benzyl ring, the imidazole ring, and the methanamine side chain, would be a valuable endeavor in the discovery of new bioactive molecules.

Design and Synthesis of Ligand Systems for Biological Probes

The inherent structural features of the this compound scaffold make it a promising candidate for the design and synthesis of ligand systems for biological probes. The imidazole nitrogen atoms can act as metal chelators, while the primary amine of the methanamine group provides a convenient handle for conjugation to fluorophores or other reporter molecules.

The rational design of small molecule fluorescent probes is a significant area of chemical biology. The principles often involve incorporating a fluorophore and a recognition site for a specific analyte into a single molecule illinois.edu. The this compound core can serve as the recognition element or as a linker to which a recognition unit is attached.

For example, benzimidazole-based fluorescent probes have been successfully developed for the detection of biologically important species like cysteine nih.gov. In one such probe, the benzimidazole moiety is part of the signaling unit, and its fluorescence properties change upon reaction with the analyte. The synthesis of this probe involved the reaction of a substituted benzimidazole with acryloyl chloride, a transformation that could be readily adapted to the methanamine group of this compound to link it to a signaling moiety.

The general workflow for designing a biological probe based on the this compound scaffold would typically involve:

Identification of the Target: Determining the biological molecule or ion of interest.

Design of the Recognition Moiety: Modifying the scaffold to selectively interact with the target. This could involve leveraging the metal-coordinating properties of the imidazole ring or functionalizing the methanamine group to create a specific binding pocket.

Selection and Attachment of a Reporter Group: Choosing a suitable fluorophore or other signaling unit and chemically linking it to the scaffold, often via the reactive amine.

Synthesis and Evaluation: Synthesizing the designed probe and testing its selectivity, sensitivity, and performance in biological systems.

The synthesis of such probes would likely start with the core this compound molecule, followed by one or more synthetic steps to introduce the desired functionalities. For instance, acylation or sulfonylation of the primary amine would be a straightforward method to attach various reporter groups or recognition elements.

The following table outlines a conceptual design for a fluorescent probe based on this compound:

| Probe Component | Function | Potential Chemical Moiety |

| Scaffold | Core structure providing rigidity and synthetic handles. | This compound |

| Recognition Site | Binds selectively to the target analyte. | Can be the imidazole ring itself (for metal ions) or a group attached to the methanamine. |

| Linker | Connects the scaffold to the reporter group. | Can be a simple amide or sulfonamide bond formed from the methanamine. |

| Reporter Group | Signals the binding event. | A fluorophore such as NBD (Nitrobenzofurazan) or a coumarin derivative. |

While specific examples of biological probes derived directly from this compound are not prevalent in the reviewed literature, the chemical versatility of this scaffold, combined with established principles of probe design, indicates its significant potential in this area of research rsc.org.

Catalytic Applications and Coordination Chemistry

(1-Benzyl-1H-imidazol-2-yl)methanamine as a Ligand Precursor in Metal Complexes

This compound serves as a precursor to a bidentate ligand, capable of coordinating with metal centers through the nitrogen atom of the imidazole (B134444) ring and the nitrogen atom of the methanamine group. The imidazole ring, a well-established N-donor ligand in coordination chemistry, can stabilize various transition metal ions. The benzyl (B1604629) group attached to the imidazole nitrogen introduces steric bulk, which can influence the geometry and reactivity of the resulting metal complex. The methanamine side chain provides an additional coordination site, allowing the ligand to form a stable five-membered chelate ring with a metal ion. This chelation effect generally enhances the stability of the metal complex compared to monodentate ligands.

The donor properties of the ligand can be tuned by modifications to its structure. For instance, the introduction of electron-donating or electron-withdrawing groups on the benzyl or imidazole rings can alter the electron density on the coordinating nitrogen atoms, thereby influencing the catalytic activity of the metal complex. The flexibility of the methanamine arm also allows for accommodation of different metal ion coordination geometries.

Synthesis and Characterization of Metal Complexes Derived from this compound

Metal complexes derived from this compound can be synthesized through the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal precursor and reaction conditions, such as temperature and stoichiometry, can influence the structure and properties of the resulting complex. For example, reacting the ligand with palladium(II) acetate (B1210297) or chloride salts could yield palladium complexes suitable for cross-coupling reactions. Similarly, complexes with other transition metals like copper, nickel, rhodium, and ruthenium can be prepared for various catalytic applications.

The characterization of these metal complexes typically involves a combination of spectroscopic and analytical techniques. Infrared (IR) spectroscopy can confirm the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the C=N and N-H bonds. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides information about the structure of the complex in solution. X-ray crystallography is a powerful technique for determining the precise solid-state structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal center. Elemental analysis and mass spectrometry are used to confirm the elemental composition and molecular weight of the synthesized complexes.

A study on bis-benzimidazole derivatives has shown the successful synthesis and characterization of Cu(II), Zn(II), Ni(II), and Ag(I) complexes. nih.gov The synthesis involved the reaction of the benzimidazole-derived ligands with the corresponding metal salts in ethanol. nih.gov The resulting complexes were characterized by FT-IR, ¹H-NMR, powder X-ray diffraction, and ESI-MS analyses. nih.gov

| Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Confirmation of ligand coordination via shifts in vibrational frequencies (e.g., C=N, N-H). |

| Nuclear Magnetic Resonance (NMR) | Elucidation of the complex's structure in solution. |

| X-ray Crystallography | Determination of the solid-state structure, including bond lengths, angles, and coordination geometry. |

| Elemental Analysis | Confirmation of the elemental composition of the complex. |

| Mass Spectrometry | Determination of the molecular weight of the complex. |

Future Directions and Emerging Research Opportunities

Development of Advanced and Sustainable Synthetic Methodologies

The synthesis of imidazole (B134444) derivatives is evolving beyond traditional multi-step, high-temperature reactions that often require harsh acidic conditions. connectjournals.com Future efforts are increasingly focused on green and efficient chemistry, minimizing waste, energy consumption, and the use of toxic solvents. asianpubs.org

Key emerging strategies include:

One-Pot Syntheses: Combining multiple reaction steps into a single procedure without isolating intermediates is a major area of development. For instance, a convenient and environmentally friendly solvent-free procedure has been developed for the one-pot synthesis of various imidazole derivatives with high yields. asianpubs.org

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for imidazole synthesis. biomedpharmajournal.org

Novel Catalysis: The use of recyclable catalysts, such as zinc oxide nanoparticles (ZnO-NPs), is being explored to facilitate cyclocondensation reactions under milder conditions, offering higher yields in shorter times. nih.gov

Advanced Reagents: Methods like the van Leusen imidazole synthesis, which utilizes tosylmethylisocyanides (TosMICs), provide an efficient and versatile strategy for creating a wide range of substituted imidazoles. mdpi.com Similarly, reagents like N,N'-carbonyldiimidazole (CDI) allow for the facile conversion of alcohols and phenols into imidazoles in high yields. researchgate.net

These advanced methodologies promise to make the synthesis of (1-Benzyl-1H-imidazol-2-yl)methanamine and its analogs more economical, scalable, and environmentally friendly.

Computational Design of Novel Derivatives with Tailored Biological Activities

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of molecules with specific biological functions. For the this compound scaffold, in silico methods are crucial for predicting and optimizing therapeutic potential.

Key Computational Approaches:

| Computational Technique | Application for Imidazole Derivatives | Research Example |

| Molecular Docking | Predicts the binding affinity and orientation of a ligand (e.g., an imidazole derivative) within the active site of a biological target like an enzyme or receptor. | Molecular docking studies have been used to predict the binding energies of imidazole derivatives against the main protease of SARS-CoV-2 and to identify potential inhibitors of human topoisomerase I. nih.govnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that correlate the chemical structure of a compound with its biological activity, guiding the design of more potent analogs. | 3D-QSAR analysis has been employed to understand the structural requirements for 4,5-diaryl imidazoles to act as potent enzyme inhibitors. mdpi.com |

| Virtual Screening | Rapidly screens large libraries of virtual compounds against a specific biological target to identify promising candidates for synthesis and testing. | Structure-based virtual screening of designed libraries helped identify the (1H-benzoimidazol-2-yl)-methylamine fragment as a potential inhibitor of histone deacetylases (HDACs). rsc.org |

These computational strategies allow researchers to design novel derivatives of this compound with enhanced potency, selectivity, and improved pharmacokinetic properties for specific biological targets, such as TGR5 agonists for diabetes treatment. nih.gov

Exploration of New Biological Targets and Polypharmacology within Imidazole Scaffolds

The imidazole nucleus is a versatile pharmacophore found in compounds with a vast array of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antiparasitic properties. semanticscholar.orgontosight.aijchemrev.com Future research will focus on identifying novel biological targets for these compounds and harnessing their potential for polypharmacology—the ability of a single drug to interact with multiple targets.

The electron-rich nature of the imidazole ring allows it to bind readily to a variety of enzymes and receptors. nih.gov This promiscuity is a key advantage for developing treatments for complex diseases like cancer, where multiple pathways are often dysregulated.

Examples of Biological Targets for Imidazole/Benzimidazole (B57391) Scaffolds:

Enzymes:

Kinases nih.gov

Human Topoisomerase I nih.gov

Histone Deacetylases (HDACs) rsc.org

Carbonic Anhydrases mdpi.com

Cyclooxygenase (COX) nih.gov

Receptors:

G-Protein-Coupled Receptors (e.g., TGR5) nih.gov

Other Targets:

DNA (minor groove binding) nih.gov

Tubulin nih.gov

By systematically exploring these interactions, researchers can uncover new therapeutic applications for derivatives of this compound and design multi-targeted agents with potentially higher efficacy and a lower likelihood of developing resistance.

Applications in Advanced Materials Science and Optoelectronics

Beyond medicine, the unique chemical properties of the imidazole scaffold make it a valuable component in the development of advanced materials. The nitrogen atoms in the imidazole ring can act as excellent ligands, forming stable complexes with various metal ions.

Emerging Applications in Materials Science:

| Field | Application of Imidazole/Benzimidazole Derivatives | Key Properties |

| Magnetism | Synthesis of single-molecule magnets. | Benzimidazole derivatives have been used to create Co(II) and Mn(II) complexes that exhibit magnet-like behavior at low temperatures. mdpi.com |

| Optoelectronics | Development of red-emitting fluorophores and near-infrared dyes. | Certain benzimidazole-based materials exhibit high quantum yields, making them suitable for applications in imaging and sensing. mdpi.com |

| Catalysis | Creation of metal-organic frameworks (MOFs) and coordination complexes for catalysis. | A cobalt catalyst derived from a (benzo[d]imidazol-2-yl)methanol has been shown to be effective for water electro-oxidation. mdpi.com |

The ability to functionalize the this compound core allows for the fine-tuning of its electronic and steric properties, paving the way for its integration into novel sensors, organic light-emitting diodes (OLEDs), and other advanced materials.

Integration with High-Throughput Synthesis and Screening for Drug Discovery Leads

The discovery of new drug candidates from the vast chemical space of possible imidazole derivatives requires efficient and rapid evaluation methods. The integration of high-throughput synthesis with high-throughput screening (HTS) is a powerful strategy to accelerate this process.

HTS allows for the rapid testing of large libraries of compounds against specific biological targets. For example, HTS assays have been successfully used to screen libraries of imidazole derivatives to identify inhibitors of the dengue virus and the interaction between HIV-1 integrase and the host protein LEDGF/p75. nih.gov This approach enables the swift identification of "hits"—compounds that show activity in a primary screen. These hits can then be prioritized for further optimization through medicinal chemistry and computational design.

By combining automated, parallel synthesis techniques with HTS, researchers can systematically explore the structure-activity relationships of thousands of this compound analogs, significantly accelerating the pace of drug discovery and the identification of promising new therapeutic leads.

Q & A

Q. What are the most reliable synthetic routes for (1-Benzyl-1H-imidazol-2-yl)methanamine, and how can reaction conditions be optimized?

The compound can be synthesized via alkylation of imidazole derivatives or through one-pot multicomponent reactions. For example, describes a one-pot reaction involving benzimidazole derivatives and aromatic aldehydes, suggesting that similar strategies could be adapted for this compound. highlights the use of Dess-Martin periodinane (DMP) as an oxidizing agent in related imidazole syntheses, which may optimize yields when modifying reaction temperatures (4°C) and stoichiometric ratios .

Q. Which spectroscopic methods are critical for characterizing this compound?

Fourier-transform infrared (FT-IR) spectroscopy is essential for identifying functional groups like the amine (-NH₂) and imidazole ring (C=N stretches). Nuclear magnetic resonance (NMR) (¹H/¹³C) resolves substituent positions, particularly the benzyl and methanamine groups. For example, emphasizes FT-IR for verifying benzimidazole scaffolds, while discusses 2D NMR for confirming regioisomerism in structurally similar compounds .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Safety data sheets () recommend using fume hoods, nitrile gloves, and eye protection. The compound may pose respiratory hazards, necessitating particulate-filtering masks (e.g., N95) during weighing. Spills should be neutralized with inert adsorbents and disposed of as hazardous waste .

Q. How can researchers validate the purity of this compound post-synthesis?

High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is standard. Melting point analysis and elemental analysis (C, H, N) further confirm purity. and reference HPLC for purity assessment in benzimidazole derivatives, with thresholds ≥95% for pharmacological studies .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological activity of this compound derivatives?

Density functional theory (DFT) calculates electron distribution in the imidazole ring to predict binding affinity with biological targets (e.g., enzymes). Molecular docking (AutoDock Vina) can simulate interactions with receptors like histamine H₃ or antimicrobial targets. supports this approach for antimicrobial benzimidazoles, correlating electron-deficient rings with enhanced activity .

Q. What strategies resolve contradictions in reported biological activities of benzimidazole derivatives?

Discrepancies in antimicrobial or receptor-binding data may arise from assay variability (e.g., broth microdilution vs. agar diffusion). Meta-analyses comparing minimum inhibitory concentrations (MICs) across studies are critical. highlights inconsistencies in MIC values for similar compounds, recommending standardized CLSI/M07-A11 protocols for reproducibility .

Q. How does crystallographic refinement using SHELX software improve structural analysis of imidazole derivatives?

SHELXL refines X-ray diffraction data by modeling anisotropic displacement parameters and hydrogen bonding networks. For example, notes SHELXL’s robustness in resolving twinned crystals or high-resolution data, which is vital for confirming the benzyl group’s spatial orientation in the title compound .

Q. What environmental impacts are associated with this compound synthesis byproducts?

Green chemistry metrics (E-factor, atom economy) should quantify waste from alkylation or oxidation steps. discusses solvent recovery (e.g., methylene chloride) and catalytic methods to reduce hazardous byproducts. Biodegradation assays (OECD 301F) can assess persistence of imidazole intermediates in aquatic systems .

Q. How can structure-activity relationship (SAR) studies guide functionalization of the imidazole core?

Introducing electron-withdrawing groups (e.g., -NO₂) at the benzyl position may enhance antimicrobial activity, while methoxy groups improve solubility. and demonstrate SAR trends in related compounds, showing that para-substituted aryl groups increase lipophilicity and membrane penetration .

Q. What advanced analytical techniques characterize degradation products of this compound under stress conditions?

High-resolution mass spectrometry (HRMS) and liquid chromatography-tandem MS (LC-MS/MS) identify oxidative or hydrolytic degradation products. Forced degradation studies (acid/base/thermal) coupled with NMR elucidate stability profiles, as noted in for related imidazole hydrochlorides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.